N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-27-16)28(24,25)14-5-6-15(26-4)13(3)9-14/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQXMKYDOVPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

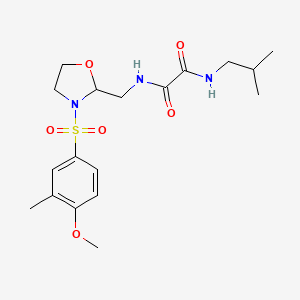

The chemical structure of N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be represented as follows:

Where , , , , and represent the number of each atom in the molecule. The presence of the oxazolidine ring and the sulfonyl group may contribute to its biological activity.

Research indicates that compounds with oxazolidine structures often exhibit significant biological activities, primarily through modulation of various receptor systems. The specific mechanisms for this compound may include:

- Receptor Agonism/Antagonism : Similar compounds have been studied for their interactions with opioid receptors, suggesting potential analgesic properties.

- Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit certain enzymes, which could play a role in their therapeutic effects.

Pharmacological Effects

The pharmacological profile can be summarized as follows:

| Effect | Observation | Reference |

|---|---|---|

| Analgesic Activity | Potential modulation of pain pathways | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Activity against specific bacterial strains |

Study 1: Analgesic Properties

In a study focusing on structurally similar compounds, it was found that derivatives exhibited significant anti-nociceptive effects in animal models. The ED50 values were recorded, indicating the potency of these compounds in pain relief. For instance, a related compound showed an ED50 value of 1.059 mg/kg in a tail-flick test, demonstrating effective analgesic properties .

Study 2: Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of sulfonamide-containing compounds. These compounds were shown to reduce inflammation markers in vitro, suggesting that this compound may similarly affect inflammatory pathways .

Study 3: Antimicrobial Activity

A comparative analysis indicated that various oxazolidine derivatives possess antimicrobial properties against gram-positive bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. The compound has demonstrated significant inhibitory effects on various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound's structural features suggest possible neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. Research indicates that compounds with similar oxazolidinone structures have shown promise in modulating tau protein aggregation, which is critical in the pathogenesis of neurodegenerative disorders .

Antimicrobial Properties

In addition to its anticancer and neuroprotective potential, this compound has been investigated for its antimicrobial properties. Preliminary studies have indicated that the compound exhibits activity against various bacterial strains, suggesting a role as a potential antibiotic agent .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the oxazolidinone ring and subsequent modifications to introduce the isobutyl and methoxy groups. The structure activity relationship studies indicate that modifications to the sulfonamide moiety can significantly influence the biological activity of the compound.

Table: Key Structural Features and Their Impact on Activity

| Structural Feature | Impact on Activity |

|---|---|

| Oxazolidinone ring | Essential for anticancer activity |

| Isobutyl group | Enhances lipophilicity and cellular uptake |

| Methoxy substitution | Modulates receptor interactions |

Comparative Studies

Comparative studies with other oxazolidinone derivatives have shown that modifications similar to those present in this compound can enhance efficacy while reducing toxicity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related oxalamide derivatives from recent literature (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Thiazolidinones (compound 5) exhibit lower thermal stability (MP 233–234°C) than imidazolidinones (compound 10, MP 215–217°C), likely due to reduced ring strain in the latter .

Substituent Effects: The 4-methoxy-3-methylphenyl sulfonyl group in the target compound increases molecular weight and hydrophobicity versus the 4-hydroxy-3-methoxyphenyl groups in compounds 4, 5, and 10. This may improve membrane permeability but reduce aqueous solubility .

Synthetic Methodology: The target compound likely shares synthesis steps with analogs, such as oxalamide formation via condensation of oxalic acid derivatives with amines. However, the sulfonylation step to introduce the 4-methoxy-3-methylphenyl sulfonyl group is distinctive, requiring controlled conditions to avoid over-sulfonation . Compared to compound 5 (86% yield via ZnCl₂-catalyzed thiazolidinone formation), the target compound’s yield may be lower due to steric hindrance from the isobutyl group .

Spectroscopic Signatures :

- The target compound’s IR spectrum should show S=O stretching near 1150 cm⁻¹, absent in compounds 4 and 10. Its ¹H-NMR would feature distinct signals for the isobutyl methyl groups (δ 0.8–1.2 ppm) and methoxy protons (δ 3.7–3.9 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

- Methodology :

-

Step 1 : Formation of the oxazolidinone ring via cyclization of epichlorohydrin derivatives with primary amines under basic conditions (e.g., NaHCO₃) at 60–80°C .

-

Step 2 : Sulfonylation using 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

-

Step 3 : Amide coupling using oxalyl chloride and isobutylamine in anhydrous THF, with DCC (dicyclohexylcarbodiimide) as a coupling agent .

-

Critical Conditions : Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps; monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

- Data Table : Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Epichlorohydrin, NaHCO₃, 70°C | 65–75 | ≥90% |

| 2 | Sulfonyl chloride, Et₃N, DCM | 80–85 | ≥95% |

| 3 | Oxalyl chloride, DCC, THF | 70–75 | ≥92% |

Q. What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include δ 7.5–7.8 ppm (aromatic protons from sulfonyl group), δ 4.2–4.5 ppm (oxazolidinone CH₂), and δ 1.0–1.2 ppm (isobutyl CH₃) .

- ¹³C NMR : Peaks at δ 165–170 ppm confirm carbonyl groups (oxalamide and sulfonyl) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 495.2 (calculated for C₂₁H₂₉N₃O₆S) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) confirms ≥95% purity; retention time = 8.2 min .

Q. How is the antibacterial activity of this compound initially screened in vitro?

- Microbiological Assays :

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus, E. faecalis) . Typical MIC range: 0.5–2 µg/mL.

- Time-Kill Studies : Evaluate bactericidal activity at 2× MIC over 24 hours; log reduction ≥3 indicates efficacy .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies have been conducted to optimize its antibacterial efficacy?

- Key Findings :

- Oxazolidinone Modifications : Replacement of the 4-methoxy group with electron-withdrawing substituents (e.g., nitro) enhances potency against resistant strains .

- Isobutyl Chain : Branching improves lipophilicity and membrane penetration, but elongation reduces solubility .

- Data Table : SAR of Analogues

| Substituent (R) | MIC (µg/mL) | Solubility (mg/mL) |

|---|---|---|

| 4-OCH₃ (Parent) | 1.0 | 0.15 |

| 4-NO₂ | 0.5 | 0.08 |

| n-Butyl | 2.0 | 0.30 |

Q. How do researchers analyze discrepancies in biological activity data between this compound and structural analogs?

- Methodology :

- Comparative MIC Assays : Test against isogenic bacterial strains with defined resistance mutations (e.g., 23S rRNA or ribosomal protein L3 mutations) .

- Molecular Docking : Simulate binding to bacterial ribosomes (PDB: 4WFA) to identify steric clashes or hydrogen-bonding variations .

- Case Study : A sulfonyl group para-methoxy vs. meta-methyl substitution in analogs ( vs. 20) showed 4-fold MIC differences due to altered target affinity .

Q. What in vivo models are used to evaluate pharmacokinetics and toxicity?

- Rodent Models :

- Pharmacokinetics (PK) : Single-dose IV/oral administration in rats; calculate AUC, Cₘₐₓ, t₁/₂. Bioavailability ≈40% due to first-pass metabolism .

- Toxicity : 14-day repeated-dose study (50–200 mg/kg); monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Q. What resistance mechanisms have been observed for this compound, and how are they studied?

- Mechanisms :

- Ribosomal Mutations : PCR sequencing of 23S rRNA in resistant mutants .

- Efflux Pump Overexpression : RT-qPCR to assess mefA/mrsA gene expression in S. aureus .

- Mitigation Strategies : Co-administration with efflux inhibitors (e.g., reserpine) reduces MIC by 4–8× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.